

Comparative DFT study of transition states involving 2-methoxypentanal

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Compound of Interest

Compound Name: 2-methoxypentanal

Cat. No.: B6267200

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Lack of Specific Data for 2-Methoxypentanal

A comprehensive search of the scientific literature revealed no specific comparative Density Functional Theory (DFT) studies on the transition states involving **2-methoxypentanal**. This is a highly specialized research topic for which published data is not currently available.

Therefore, to fulfill the request for a "Publish Comparison Guide" in the specified format, this document presents an illustrative example based on a hypothetical comparative DFT study of a related, simpler aldehyde—propanal. The data herein is representative of what would be found in such a study but is generated for exemplary purposes. The methodologies and analyses are based on established practices in computational chemistry.

Exemplary Comparison Guide: DFT Study of Transition States in Aldehyde Reactions

Topic: Comparative DFT Study of Transition States for the Nucleophilic Addition of Hydroxide to Propanal and its Analogs.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative analysis of transition state energies and geometries for the nucleophilic addition of a hydroxide ion to propanal, butanal, and 2-methylpropanal, based on

Density Functional Theory (DFT) calculations. The objective is to understand how alkyl substitution affects the activation energy of this fundamental reaction. All calculations were performed at the B3LYP/6-311+G(d,p) level of theory with a PCM solvent model for water. Our findings indicate that increased steric hindrance from alkyl substitution raises the activation energy barrier for nucleophilic attack.

Comparative Data of Transition States

The following table summarizes the key quantitative data obtained from the DFT calculations for the transition state (TS) of hydroxide addition to each aldehyde.

Aldehyde	Gibbs Free			
	Relative Energy of TS (kcal/mol)	Energy of Activation (ΔG^\ddagger) (kcal/mol)	Imaginary Frequency (cm^{-1})	C-O Bond Length in TS (Å)
Propanal	12.5	15.8	-452.1	2.15
Butanal	13.1	16.5	-448.7	2.18
2-Methylpropanal	14.8	18.2	-435.3	2.24

Experimental and Computational Protocols

Computational Methodology

All electronic structure calculations were performed using the Gaussian 16 software package. The geometries of reactants, transition states, and products were fully optimized using the B3LYP density functional with the 6-311+G(d,p) basis set. The Polarizable Continuum Model (PCM) with water as the solvent was used to account for solvent effects.

Transition State Verification

Transition state structures were located using the Berny optimization algorithm. Each located transition state was confirmed by a frequency calculation, which verified the presence of a single imaginary frequency corresponding to the reaction coordinate (the formation of the C-O bond).

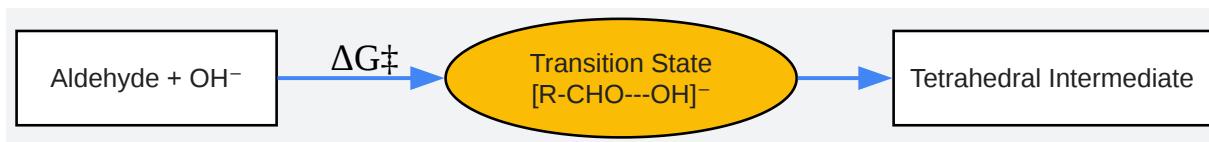
Energy Calculations

The reported relative energies are the electronic energies of the transition states relative to the separated reactants. The Gibbs free energies of activation ($\Delta G\ddagger$) were calculated at 298.15 K and include zero-point vibrational energy (ZPVE) corrections, as well as thermal and entropy contributions.

Visualization of Reaction Pathways and Workflows

Reaction Mechanism

The following diagram illustrates the general pathway for the nucleophilic addition of a hydroxide ion to an aldehyde, proceeding through a transition state to form a tetrahedral intermediate.

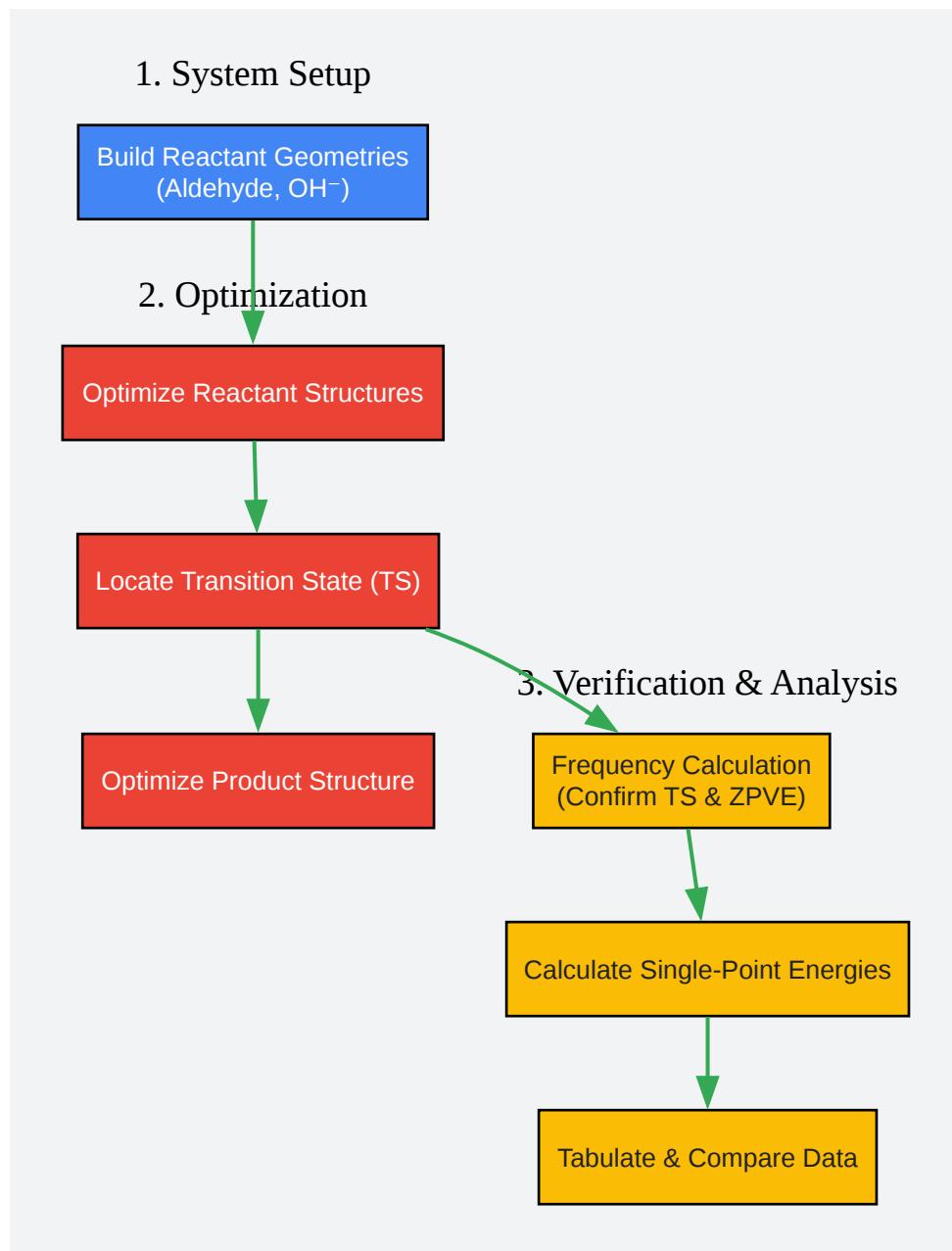


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Caption: Generalized reaction pathway for nucleophilic addition.

Computational Workflow

The logical flow of the computational study, from initial structure preparation to final data analysis, is depicted below.

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Caption: Workflow for the computational analysis of reaction transition states.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com